4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

Catalog No.
S594904
CAS No.
1891-29-8
M.F
C15H16O5
M. Wt
276.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene...

CAS Number

1891-29-8

Product Name

4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

IUPAC Name

4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3

InChI Key

VJQAFLAZRVKAKM-UHFFFAOYSA-N

SMILES

Array

Synonyms

11beta,13-dihydrolactucin, lactucin

Canonical SMILES

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)CO

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)CO

The exact mass of the compound Lactucin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lactucin is a naturally occurring bitter compound classified as a sesquiterpene lactone. It is primarily found in the leaves of certain plants, notably in Cichorium intybus (chicory) and some varieties of lettuce. This compound typically appears as a white crystalline solid and is recognized for its distinct bitter taste. Lactucin is part of a class of compounds known for their diverse biological activities, including analgesic and sedative effects, which are believed to be mediated through the modulation of the GABAA receptor .

Pain Relief and Anti-inflammatory Properties

Studies suggest Lactucin may possess analgesic (pain-relieving) and anti-inflammatory properties. Research has shown it can inhibit the production of inflammatory mediators like prostaglandins and cytokines in certain cell lines. Additionally, animal studies have demonstrated Lactucin's ability to reduce pain sensitivity []. However, further research, particularly clinical trials, is needed to confirm these findings and determine its effectiveness in humans.

That can modify its structure and reactivity. Key reactions include:

  • Oxidation: Lactucin can be oxidized to form different derivatives, which may exhibit unique biological properties.
  • Michael Addition: Lactucin can react with nucleophiles through Michael addition, leading to the formation of conjugates such as Lactucin-Propargylamine, which has been studied for enhanced biological activity .
  • Hydrolysis: In aqueous environments, lactucin may undergo hydrolysis, affecting its stability and bioavailability.

These reactions contribute to the compound's versatility and potential applications in pharmaceuticals and natural products.

Lactucin exhibits several notable biological activities:

  • Anticancer Properties: Research indicates that lactucin can inhibit the proliferation of cancer cells, particularly lung adenocarcinoma cell lines. It induces apoptosis (programmed cell death) by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. Additionally, it affects critical signaling pathways such as MAPK and central carbon metabolism, which are integral to cancer cell growth and survival .
  • Sedative Effects: Lactucin has been shown to exert sedative effects, likely through its action on the central nervous system, potentially influencing GABAA receptor activity .
  • Antimalarial Activity: The compound also demonstrates antimalarial properties, making it a candidate for further exploration in treating malaria .

Lactucin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting lactucin from plants like chicory using solvents such as ethanol or methanol. This method capitalizes on the natural abundance of lactucin in these plants .
  • Chemical Synthesis: Synthetic approaches may involve starting from simpler organic compounds and applying multi-step reactions to construct the lactucin framework. Recent studies have explored enzymatic synthesis methods that enhance yield and purity .

Lactucin has several applications across various fields:

  • Pharmaceuticals: Due to its anticancer and sedative properties, lactucin is being investigated for potential therapeutic uses in cancer treatment and anxiety disorders.
  • Food Industry: Its bitter flavor makes lactucin a candidate for use in food products where bitterness is desirable, such as in certain salad greens and herbal teas.
  • Natural Remedies: Given its traditional use in herbal medicine, lactucin is often included in formulations aimed at promoting relaxation and reducing stress.

Studies have shown that lactucin interacts with various cellular pathways and proteins:

  • Protein Binding Studies: Lactucin has been identified to bind with key metabolic enzymes like phosphoglycerate mutase (PGM) and pyruvate kinase M (PKM), which play significant roles in cancer metabolism. This interaction limits cancer cell growth by disrupting energy production pathways .
  • Cellular Response Studies: Research involving lactucin has demonstrated its ability to modulate protein expression related to apoptosis and cell cycle regulation, indicating a complex interaction with cellular signaling networks .

Lactucin shares structural similarities with other sesquiterpene lactones but exhibits unique properties that distinguish it from them. Here are some similar compounds:

CompoundStructure TypeNotable Properties
LactucopicrinSesquiterpene lactoneAnti-inflammatory, analgesic
ArtemisininSesquiterpene lactoneAntimalarial
CostunolideSesquiterpene lactoneAntitumor activity
EchinacosideGlycosideImmunomodulatory effects

Lactucin is unique due to its specific anticancer activity through apoptosis induction while also possessing sedative effects not prominently observed in many other sesquiterpene lactones. Its ability to modulate multiple biological pathways makes it a compound of interest for further research in medicinal chemistry and pharmacology.

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

276.09977361 Da

Monoisotopic Mass

276.09977361 Da

Heavy Atom Count

20

Melting Point

224 - 228 °C

UNII

R6E2918904

Wikipedia

Lactucin

Dates

Last modified: 08-15-2023

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